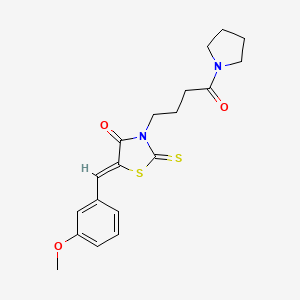

(Z)-5-(3-methoxybenzylidene)-3-(4-oxo-4-(pyrrolidin-1-yl)butyl)-2-thioxothiazolidin-4-one

Description

(Z)-5-(3-Methoxybenzylidene)-3-(4-oxo-4-(pyrrolidin-1-yl)butyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a benzylidene substituent at position 5, a pyrrolidinyl-linked butyl chain at position 3, and a thiocarbonyl group at position 2. Its synthesis typically involves condensation reactions between substituted benzaldehydes and thiazolidinone precursors under reflux conditions with acetic acid and sodium acetate as catalysts . The Z-configuration of the benzylidene moiety is critical for stabilizing the molecule through intramolecular hydrogen bonding and π-π stacking interactions, which influence its biological activity and solubility profile.

Properties

IUPAC Name |

(5Z)-5-[(3-methoxyphenyl)methylidene]-3-(4-oxo-4-pyrrolidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S2/c1-24-15-7-4-6-14(12-15)13-16-18(23)21(19(25)26-16)11-5-8-17(22)20-9-2-3-10-20/h4,6-7,12-13H,2-3,5,8-11H2,1H3/b16-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZVGHITOGEMAS-SSZFMOIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-(3-methoxybenzylidene)-3-(4-oxo-4-(pyrrolidin-1-yl)butyl)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential in anticancer, antimicrobial, and antioxidant applications.

Structural Characteristics

The compound features a thiazolidin-4-one core, which is pivotal in medicinal chemistry due to its ability to interact with various biological targets. The presence of a pyrrolidinyl group and a methoxybenzylidene substituent enhances its pharmacological profile.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Recent research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including:

- DNA Interaction : Many thiazolidinones act by intercalating with DNA or inhibiting topoisomerases, which are essential for DNA replication and transcription.

- Cell Cycle Arrest : Certain derivatives have shown the ability to induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.

For example, a study highlighted that thiazolidinone derivatives exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer), with IC50 values as low as 0.16 µM for some compounds .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 48a | MCF-7 | 0.16 | Apoptosis induction |

| 48b | A2780 | 0.11 | Cell cycle arrest |

| 48c | HT-29 | 0.12 | DNA intercalation |

Antimicrobial Activity

Thiazolidinones have also demonstrated significant antimicrobial properties. Studies show that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disrupting bacterial cell membranes or inhibiting biofilm formation.

Research indicates that certain thiazolidinone derivatives reduce biofilm formation by more than 50% at concentrations near their minimum inhibitory concentration (MIC) .

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Biofilm Reduction (%) |

|---|---|---|---|

| 1h | S. aureus | 0.5 | 61.34 |

| 1m | P. aeruginosa | 125.4 | 62.69 |

Antioxidant Activity

The antioxidant potential of thiazolidinone derivatives has been evaluated using various assays, including the thiobarbituric acid reactive substances (TBARS) assay. Compounds have shown effective inhibition of lipid peroxidation, suggesting their role in protecting cells from oxidative stress.

Research findings indicate that specific substitutions on the thiazolidinone structure significantly enhance antioxidant activity, with EC50 values ranging from 0.11 to 4.24 µM for different derivatives .

Case Studies

Recent studies have focused on synthesizing and evaluating new thiazolidinone derivatives for their biological activities:

- Study on Anticancer Properties : A series of novel thiazolidinones were tested against MCF-7 and A2780 cell lines, revealing potent cytotoxic effects and potential for further development as anticancer agents .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of thiazolidinone derivatives against common pathogens, demonstrating significant inhibitory effects and biofilm disruption capabilities .

Scientific Research Applications

Biological Activities

-

Anticancer Activity

- Recent studies have shown that thiazolidinone derivatives, including this compound, display significant anticancer activity. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds similar to (Z)-5-(3-methoxybenzylidene)-3-(4-oxo-4-(pyrrolidin-1-yl)butyl)-2-thioxothiazolidin-4-one have been evaluated for their efficacy against various cancer cell lines, demonstrating IC₅₀ values in the micromolar range .

-

Anti-inflammatory Effects

- The compound has also been investigated for its anti-inflammatory properties. Thiazolidinones are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies indicate that derivatives of this compound could reduce inflammatory markers in vitro and in vivo models .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and thiazolidinone precursors under controlled conditions. Variants of this structure have been synthesized to enhance potency and selectivity against specific biological targets.

Case Studies

-

In Vitro Studies

- A series of experiments conducted on human cancer cell lines indicated that the compound exhibited a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM . The studies also highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

- Animal Models

Potential Applications

Given its promising biological activities, this compound may find applications in:

- Development of novel anticancer therapies.

- Formulation of anti-inflammatory medications.

- Exploration as a lead compound for drug discovery initiatives targeting specific diseases.

Chemical Reactions Analysis

1.1. Core Thiazolidinone Formation

The thiazolidin-4-one core is typically synthesized via cyclocondensation. For analogs like 5-(arylidene)-2-thioxothiazolidin-4-ones , the reaction involves:

-

Aldehyde + Rhodanine/Thiazolidinone : Condensation of 3-methoxybenzaldehyde with 3-substituted rhodanine derivatives under acidic or basic conditions .

Example :

2.1. Electrophilic Aromatic Substitution (EAS)

The 3-methoxybenzylidene group undergoes EAS at the aromatic ring:

-

Nitration : HNO/HSO introduces nitro groups at the para position relative to methoxy .

-

Halogenation : Bromination or chlorination via NBS or Cl/FeCl .

2.2. Thioxo Group Reactivity

The 2-thioxo moiety participates in:

2.3. Pyrrolidinylbutanone Sidechain Modifications

The 4-oxo-4-(pyrrolidin-1-yl)butyl group undergoes:

-

Nucleophilic Substitution : Replacement of pyrrolidine with other amines (e.g., piperidine) via transamination .

Catalytic and Green Chemistry Approaches

For analogs, eco-friendly methods include:

-

Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10–15 min vs. 24 h) and improves yields (~90%) .

-

Heterogeneous Catalysts : Sulfonated mesoporous silica (MCM-SOH) enhances cyclocondensation efficiency .

Table 1 : Comparison of Catalytic Methods for Thiazolidinone Derivatives

| Catalyst | Conditions | Yield (%) | Time | Source |

|---|---|---|---|---|

| MCM-SOH | Solvent-free, 80°C | 92 | 2 h | |

| Imidazolium ILs | MW, 100°C | 89 | 15 min | |

| PTSA | EtOH, reflux | 78 | 6 h |

Mechanistic Insights

-

Cyclocondensation : Protonation of the aldehyde carbonyl by Brønsted acids (e.g., MCM-SOH) facilitates nucleophilic attack by the rhodanine thiol group, followed by dehydration .

-

Alkylation : The thiazolidinone nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent .

Stability and Degradation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent effects, biological activity, and synthetic pathways.

Substituent Variations at Position 5

The 3-methoxybenzylidene group in the target compound distinguishes it from analogs like (Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one (3a) and (Z)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one (3b) . Key differences include:

- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxy group enhances electron density on the aromatic ring, improving interaction with hydrophobic enzyme pockets compared to electron-withdrawing groups (e.g., nitro in 3b), which reduce solubility .

- Biological Activity : Methoxy-substituted derivatives exhibit superior antioxidant and anti-inflammatory activity due to increased radical scavenging capacity, whereas nitro-substituted analogs show higher antibacterial potency .

Modifications at Position 3

The 4-oxo-4-(pyrrolidin-1-yl)butyl chain in the target compound contrasts with:

- Cyclohexyl Substituents : Analogs like (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one exhibit reduced tyrosinase inhibition (IC₅₀: 12–35 μM) compared to the pyrrolidinyl-linked chain (IC₅₀: ~8 μM), likely due to the pyrrolidine’s ability to form stronger hydrogen bonds with enzyme active sites .

- Methylthio Groups : Compounds such as (4Z)-4-[(pyrazol-4-yl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one prioritize π-π interactions over hydrogen bonding, resulting in lower solubility in polar solvents .

Thiocarbonyl vs. Oxo Groups at Position 2

Replacing the thiocarbonyl group with an oxo group (e.g., in 2-(methylthio)thiazol-4(5H)-one (4a–e)) reduces electrophilicity at the thiazolidinone core, diminishing reactivity with nucleophilic residues in target proteins. This substitution correlates with a 2–3-fold decrease in antiproliferative activity against cancer cell lines .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.